2-Cyano-4-methylbenzene-1-sulfonyl chloride
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Overview
Description
2-Cyano-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzene, featuring a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl) attached to a methyl-substituted benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-cyano-4-methylbenzene using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group is highly reactive and can participate in substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Lewis acids and bases can be used to catalyze the reactions and improve efficiency.
Major Products Formed
Scientific Research Applications
2-Cyano-4-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Lacks the cyano group, making it less reactive in certain reactions.
4-Trifluoromethylbenzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a cyano group, leading to different reactivity and applications.
Uniqueness
2-Cyano-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
2-cyano-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-3-8(13(9,11)12)7(4-6)5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBINCWCUKSGTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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